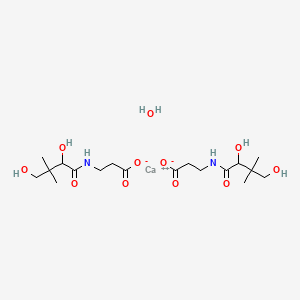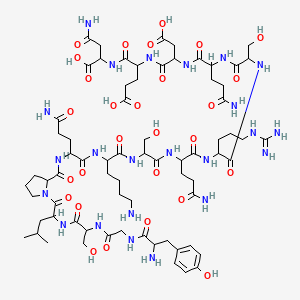
D-Pantothenic acid calcium salt hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Pantothenic acid calcium salt hydrate is synthesized through the condensation of pantoic acid with β-alanine, followed by the addition of calcium ions to form the calcium salt . The reaction typically involves:
Condensation Reaction: Pantoic acid reacts with β-alanine in the presence of a dehydrating agent to form pantothenic acid.
Salt Formation: Pantothenic acid is then neutralized with calcium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis. These microorganisms are genetically engineered to overproduce pantothenic acid, which is then extracted and purified to obtain the calcium salt hydrate .
Chemical Reactions Analysis
Types of Reactions
D-Pantothenic acid calcium salt hydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to release pantothenic acid and calcium ions.
Oxidation: It can be oxidized to form pantothenic acid derivatives.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at neutral pH.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Metal salts like sodium chloride or potassium chloride.
Major Products
Hydrolysis: Pantothenic acid and calcium ions.
Oxidation: Pantothenic acid derivatives.
Substitution: Metal pantothenates.
Scientific Research Applications
D-Pantothenic acid calcium salt hydrate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biochemical compounds.
Biology: Studied for its role in cellular metabolism and gene expression regulation.
Medicine: Investigated for its potential in wound healing, acne treatment, and as a cholesterol-lowering agent.
Industry: Utilized in the production of dietary supplements, cosmetics, and animal feed.
Mechanism of Action
D-Pantothenic acid calcium salt hydrate exerts its effects primarily through its role as a precursor to coenzyme A. Coenzyme A is involved in various metabolic pathways, including the citric acid cycle, fatty acid synthesis, and degradation . It also plays a role in the synthesis of acetylcholine, a neurotransmitter essential for nerve function . The compound enhances cellular metabolism and energy production by facilitating the transfer of acyl groups .
Comparison with Similar Compounds
Similar Compounds
Pantothenic Acid: The parent compound of D-Pantothenic acid calcium salt hydrate.
Pantothenol: An alcohol analog of pantothenic acid used in cosmetics.
Calcium D-pantothenate: Another form of calcium salt of pantothenic acid.
Uniqueness
This compound is unique due to its high stability and bioavailability compared to other forms of pantothenic acid. Its calcium salt form enhances its solubility and absorption in the body, making it more effective in delivering the benefits of vitamin B5 .
Properties
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRZUPDYACRAM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34CaN2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63409-48-3 | |
| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate](/img/structure/B7803850.png)






![Ethyl-[2-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]ethyl]azanium;chloride](/img/structure/B7803908.png)




![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B7803951.png)

